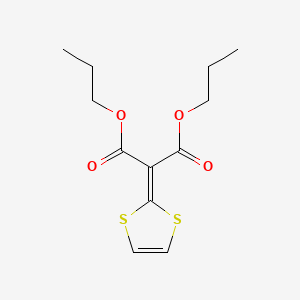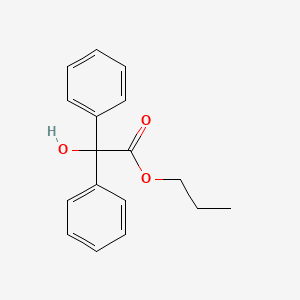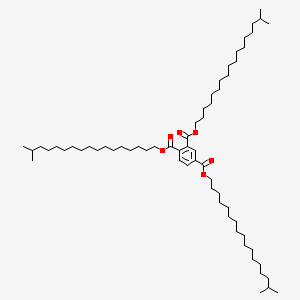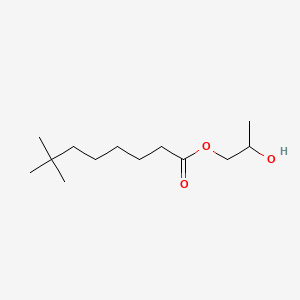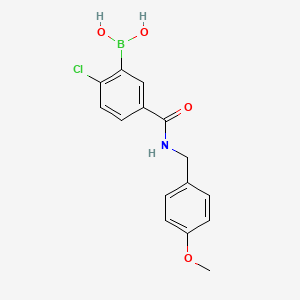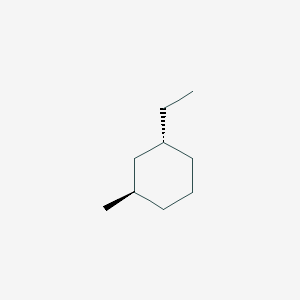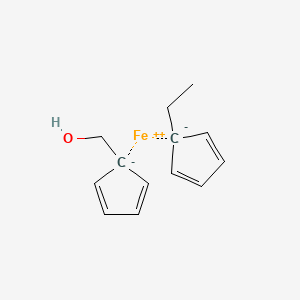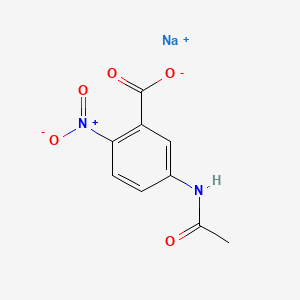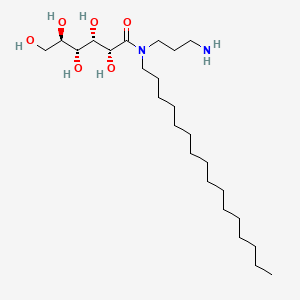
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminopropyl group and a hexadecyl chain attached to a D-gluconamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide typically involves the reaction of D-gluconic acid with hexadecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- D-gluconic acid is first converted to its lactone form.
- The lactone is then reacted with hexadecylamine to form the intermediate hexadecyl-D-gluconamide.
- Finally, the intermediate is reacted with 3-aminopropylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminopropyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the study of cell membranes and as a component in the formulation of biological assays.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide involves its interaction with cell membranes and other molecular targets. The aminopropyl and hexadecyl groups allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but with a longer alkyl chain.
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide: Similar structure but with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration.
Properties
CAS No. |
93840-50-7 |
|---|---|
Molecular Formula |
C25H52N2O6 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27(19-16-17-26)25(33)24(32)23(31)22(30)21(29)20-28/h21-24,28-32H,2-20,26H2,1H3/t21-,22-,23+,24-/m1/s1 |
InChI Key |
DQRMTKNPGLJJBZ-JLLPCOHGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


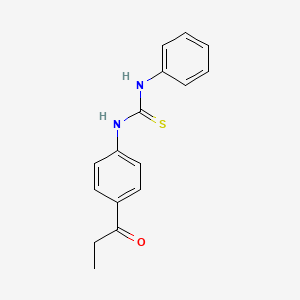
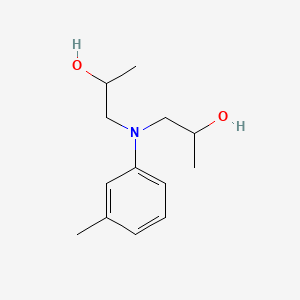

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

